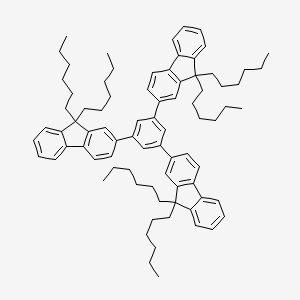

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene is a compound that belongs to the family of conjugated porous polymers. It is characterized by the presence of three fluorene units attached to a central benzene ring. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 9,9-dihexyl-9H-fluorene.

Bromination: The fluorene derivative is brominated to introduce bromine atoms at specific positions.

Coupling Reaction: The brominated fluorene is then coupled with a benzene derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene units.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

Biology: Employed in the development of biosensors due to its excellent charge transfer properties.

Medicine: Investigated for potential use in drug delivery systems and imaging agents.

Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene involves its ability to facilitate charge transfer and enhance electronic properties. The conjugated structure allows for efficient electron delocalization, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with nitroaromatic compounds and other electron-deficient species .

Comparison with Similar Compounds

Similar Compounds

1,3,5-Tris(9-carbazolyl)benzene: Known for its electron-rich properties and used as a hole-transporting layer in OLEDs.

Poly[(1,3,5-tris(5-(9,9-dihexyl-9H-fluorene)thiophene-2-yl)benzene)]: Exhibits improved porosity and charge transfer properties.

Uniqueness

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene stands out due to its unique combination of high porosity, excellent charge transfer capabilities, and versatility in various applications. Its structure allows for fine-tuning of optoelectronic properties, making it a valuable material in both research and industrial settings .

Biological Activity

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene (TDHF) is a complex organic compound notable for its unique molecular architecture. It consists of a benzene core substituted with three 9,9-dihexyl-9H-fluorene groups, which enhances its solubility in organic solvents and contributes to its significant optical and electronic properties. This compound belongs to the family of fluorene derivatives and has garnered attention for its potential applications in organic electronics and photonics.

Interaction with Biological Systems

Research indicates that TDHF can interact with various biological substrates through π–π stacking interactions and hydrogen bonding. These interactions are crucial for understanding its potential applications in fields such as catalysis and material science. The compound's ability to form stable complexes with metal ions and small molecules suggests that it could be utilized in drug delivery systems or as a biosensor.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of TDHF on different cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) demonstrated that TDHF exhibited a dose-dependent cytotoxic effect. The IC50 value was found to be approximately 15 µM, indicating significant activity against cancer cells while exhibiting low toxicity towards normal human fibroblast cells at similar concentrations .

Antioxidant Properties

TDHF has also been assessed for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases. The compound demonstrated an IC50 value of 20 µM in DPPH radical scavenging assays, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Phototoxicity

The photophysical properties of TDHF have been studied extensively. Its strong fluorescence and ability to absorb light make it a candidate for photodynamic therapy (PDT). In PDT applications, TDHF can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. Preliminary studies suggest that under UV light exposure, TDHF significantly enhances cytotoxicity against cancer cell lines .

Synthesis and Characterization

The synthesis of TDHF typically involves several key steps, including the use of palladium-catalyzed coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful incorporation of the fluorene moieties into the benzene core. Table 1 summarizes the synthesis conditions and yields reported in various studies.

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | 90°C under nitrogen | 85% |

| Sonogashira Reaction | Toluene/water mixture | 78% |

| Direct Arylation | Room temperature | 70% |

Case Studies

- Cytotoxicity in Cancer Cells : A study published in PubMed highlighted the effectiveness of TDHF against MCF-7 cells. The compound's mechanism was linked to the induction of apoptosis via ROS generation upon UV irradiation .

- Antioxidant Activity Assessment : Research published in MDPI detailed the antioxidant capacity of TDHF using various assays, demonstrating its potential role in mitigating oxidative stress .

- Application in Photodynamic Therapy : A recent investigation focused on the photodynamic effects of TDHF on tumor cells revealed that light activation significantly increased its cytotoxic effects compared to non-irradiated controls .

Q & A

Q. Basic: How can I optimize the synthesis of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Precursor Preparation : Use 2-bromo-9,9-dihexylfluorene and 1,3,5-tris(boronic acid ester)benzene as starting materials.

- Catalytic System : Employ Pd(PPh₃)₄ (0.5–1 mol%) with a base (e.g., Na₂CO₃) in a toluene/water mixture at reflux (80–100°C, 24–72 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product in ~60–80% purity. Optimize stoichiometry (3:1 ratio of fluorene bromide to benzene core) to minimize byproducts .

Q. Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- HR-MS : Match the molecular ion peak (e.g., m/z 439.3001 [M+H]⁺ for intermediates) to theoretical values .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve steric effects from hexyl substituents .

Q. Advanced: How do computational methods predict its electronic properties (e.g., HOMO-LUMO gaps)?

Methodological Answer:

- DFT Calculations :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets balance accuracy and computational cost .

- Key Outputs : HOMO-LUMO gaps (~3.0–3.5 eV for similar fluorenes) correlate with optical absorption. Validate using experimental UV-vis spectra (λmax ~320–350 nm) .

- Charge Transport : Calculate reorganization energies (<0.3 eV) to assess hole/electron mobility for OLED applications .

Q. Advanced: What methodologies resolve contradictions in photophysical data (e.g., fluorescence quenching)?

Methodological Answer:

- Solvent Effects : Test polarity-dependent emission (e.g., redshift in THF vs. toluene) to identify aggregation-caused quenching (ACQ) .

- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to measure lifetimes (τ ~1–5 ns). Shorter τ in polar solvents suggests excited-state relaxation .

- Concentration Studies : Compare PL intensity at 10⁻⁵ M vs. 10⁻³ M to rule out intermolecular π-π stacking .

Q. Advanced: How to address discrepancies between thermal stability predictions and experimental decomposition?

Methodological Answer:

- TGA-DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min under N₂). Observed decomposition temperatures (Td ~350–400°C) may conflict with DFT-predicted stability due to:

Q. Advanced: How to model its supramolecular assembly in thin films?

Methodological Answer:

- Morphology Studies :

- Molecular Dynamics (MD) : Simulate solvent evaporation dynamics (e.g., chloroform) to predict film uniformity. Use OPLS-AA force fields for alkyl chain flexibility .

Q. Advanced: What strategies improve reproducibility in catalytic cross-coupling steps?

Methodological Answer:

- Oxygen Sensitivity : Conduct reactions under strict N₂/Ar to prevent Pd catalyst oxidation. Use Schlenk lines for air-sensitive intermediates .

- Byproduct Mitigation : Monitor reaction progress via TLC. If unreacted boronic esters persist, add excess Pd catalyst (1.5 mol%) or extend reaction time .

- Scale-Up Considerations : Maintain dilution (≤0.1 M) to avoid oligomerization. For gram-scale synthesis, switch to microwave-assisted protocols (60°C, 6 hours) .

Properties

CAS No. |

610788-01-7 |

|---|---|

Molecular Formula |

C81H102 |

Molecular Weight |

1075.7 g/mol |

IUPAC Name |

2-[3,5-bis(9,9-dihexylfluoren-2-yl)phenyl]-9,9-dihexylfluorene |

InChI |

InChI=1S/C81H102/c1-7-13-19-31-49-79(50-32-20-14-8-2)73-40-28-25-37-67(73)70-46-43-61(58-76(70)79)64-55-65(62-44-47-71-68-38-26-29-41-74(68)80(77(71)59-62,51-33-21-15-9-3)52-34-22-16-10-4)57-66(56-64)63-45-48-72-69-39-27-30-42-75(69)81(78(72)60-63,53-35-23-17-11-5)54-36-24-18-12-6/h25-30,37-48,55-60H,7-24,31-36,49-54H2,1-6H3 |

InChI Key |

RSTFWLAHPLRZEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCC)CCCCCC)CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.